molecular formula C10H16Cl2N4O B2684431 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1219539-47-5

2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B2684431
CAS No.: 1219539-47-5
M. Wt: 279.17
InChI Key: RLOVYXMSSHVQNX-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is a synthetic acetamide derivative featuring a dichlorinated imidazole ring and a dimethylaminopropyl side chain. Its molecular formula is C₁₀H₁₇Cl₂N₄O, with a calculated molecular weight of 280.2 g/mol.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N4O/c1-15(2)5-3-4-13-8(17)6-16-7-14-9(11)10(16)12/h7H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOVYXMSSHVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, glyoxal and ammonia can be used to form the imidazole core.

    Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 4 and 5 positions.

    Acylation: The chlorinated imidazole is then acylated with 3-(dimethylamino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its dichloro-substituted imidazole ring can interact with biological macromolecules, providing insights into their function and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these activities can lead to the development of new drugs and therapeutic agents.

Industry

Industrially, this compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing and material science.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets. The dichloro-substituted imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related acetamides and heterocyclic derivatives (Table 1). Notable analogs include:

A. Quinoline-Based Carboxamides ()

Examples:

  • N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW: 309.79 g/mol)
  • N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW: 321.80 g/mol)

Comparison :

  • Heterocyclic Core: The target compound uses a dichloroimidazole ring, whereas quinoline analogs feature a fused benzene-pyridine system with a hydroxyl group.
  • Side Chains: Both compounds share dimethylaminoalkyl side chains, but the quinoline derivatives include additional protonatable groups (e.g., pyrrolidine or morpholine), which may improve solubility in acidic environments .
B. Perfluoroalkyl Acetamide Derivatives ()

Examples:

  • Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C₄-₂₀-alkyl)thio] derivs. (CAS: 2738952-61-7)

Comparison :

  • Fluorinated Substituents: These analogs incorporate perfluoroalkyl thio groups, drastically increasing hydrophobicity and chemical stability compared to the non-fluorinated dichloroimidazole in the target compound. Such derivatives are typically used in industrial applications (e.g., surfactants or coatings) rather than pharmaceuticals .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₀H₁₇Cl₂N₄O 280.2 Dichloroimidazole, dimethylaminopropyl Antimicrobial agents, kinase inhibitors
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Hydroxyquinoline, dimethylaminopropyl CNS-targeted therapeutics
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₆H₂₀ClN₃O₂ 321.80 Hydroxyquinoline, pyrrolidine Anticancer or anti-inflammatory agents
Perfluoroalkyl acetamide derivatives (CAS: 2738952-61-7) Variable >500 Perfluoroalkyl thio, dimethylaminopropyl Surfactants, polymer additives

Key Observations :

Molecular Weight: The target compound is lighter (~280 g/mol) compared to quinoline analogs (~300–320 g/mol) and significantly lighter than perfluoroalkyl derivatives (>500 g/mol). Lower molecular weight may enhance bioavailability in drug design.

Polarity: The dichloroimidazole and acetamide groups in the target compound balance lipophilicity (Cl substituents) and polarity (amide bond), whereas hydroxyquinoline derivatives are more hydrophilic due to their -OH group.

Biological Interactions: The dimethylaminopropyl chain in the target compound and quinoline analogs may facilitate membrane penetration or receptor binding, but the dichloroimidazole’s electron-deficient ring could enhance interactions with enzymatic active sites.

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a dichloro-substituted imidazole ring connected to a dimethylamino-propyl acetamide moiety. Its molecular formula is C10H12Cl2N4OC_{10}H_{12}Cl_{2}N_{4}O, with a molecular weight of 271.14 g/mol. The structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The imidazole ring is known for its role in binding interactions with various biological macromolecules, including proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity

The compound has shown significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The zone of inhibition for selected derivatives is summarized in Table 1.

CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Reference Drug (Ciprofloxacin)30 (E. coli)

2. Antitumor Activity

Imidazole derivatives, including this compound, have been studied for their antitumor properties. They may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies

A notable study investigated the pharmacological profiles of imidazole derivatives, including this compound. The results indicated that compounds with similar structures had varying degrees of antibacterial and anticancer activities, highlighting the potential for this compound in drug development.

Study Example

In a comparative study by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with dichloro substitutions exhibited enhanced activity compared to their mono-substituted counterparts .

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